Product packaging for Avicin D(Cat. No.:CAS No. 197787-20-5)

Avicin D

Cat. No.: B10854299
CAS No.: 197787-20-5
M. Wt: 2083.3 g/mol
InChI Key: HKEDBKXRDHFCFB-LUAQNYIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avicin D is a complex, electrophilic triterpenoid compound purified from the Australian desert plant, Acacia victoriae. It has been identified as a multifaceted agent with significant potential for use in oncology and cell biology research, demonstrating pro-apoptotic, anti-inflammatory, and antioxidant properties through several distinct mechanisms. A key mechanism of action involves the redox-dependent post-translational modification of cysteine residues in proteins, a process termed "avicinylation," which allows it to regulate critical signaling pathways. One prominent research application of this compound is its ability to induce apoptosis in a variety of transformed tumor cell lines. It has been shown to trigger cell death by directly perturbing mitochondria and by recruiting the Fas death receptor and its downstream signaling molecules (FADD, Caspase-8) into lipid rafts, thereby activating the receptor-mediated apoptotic pathway independent of the Fas ligand. Furthermore, this compound can induce a non-apoptotic, autophagic cell death in apoptosis-resistant cells by depleting cellular ATP levels, activating AMP-activated protein kinase (AMPK), and inhibiting the mammalian target of rapamycin (mTOR). This compound also acts as a potent modulator of cell signaling, notably by dephosphorylating Signal Transducer and Activator of Transcription 3 (STAT3) in human tumor cell lines. This leads to a decrease in STAT3's transcriptional activity and the downregulation of pro-survival proteins such as Bcl-2, survivin, cyclin D1, and VEGF. This effect is mediated through the dephosphorylation of upstream JAK kinases and the activation of protein phosphatase-1. Additionally, research indicates that this compound can bind to the glucocorticoid receptor (GR), acting as a potential selective GR modulator and regulating cellular metabolism. This combination of mechanisms—induction of multiple cell death pathways, suppression of pro-survival signals, and regulation of metabolism—makes this compound a valuable tool for studying cell death, signal transduction, and cancer biology. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C98H155NO46 B10854299 Avicin D CAS No. 197787-20-5

Properties

CAS No.

197787-20-5

Molecular Formula

C98H155NO46

Molecular Weight

2083.3 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3-acetamido-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-3-[(2E,6R)-6-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-[(2E,6R)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C98H155NO46/c1-16-93(11,127)26-18-20-45(34-101)81(125)139-75-41(4)132-87(73(122)69(75)118)145-94(12,17-2)27-19-21-44(33-100)80(124)137-57-32-98(90(126)144-89-79(68(117)62(111)50(36-103)135-89)143-86-74(123)77(141-85-72(121)66(115)61(110)49(35-102)133-85)76(42(5)131-86)140-84-71(120)63(112)51(37-104)134-84)47(30-91(57,7)8)46-22-23-54-95(13)28-25-56(92(9,10)53(95)24-29-96(54,14)97(46,15)31-55(98)107)138-82-58(99-43(6)105)65(114)64(113)52(136-82)39-129-88-78(67(116)59(108)40(3)130-88)142-83-70(119)60(109)48(106)38-128-83/h16-17,20-22,40-42,47-79,82-89,100-104,106-123,127H,1-2,18-19,23-39H2,3-15H3,(H,99,105)/b44-21+,45-20+/t40-,41-,42+,47+,48-,49-,50-,51+,52-,53+,54-,55-,56+,57+,58-,59+,60+,61-,62-,63+,64-,65-,66+,67+,68+,69-,70-,71-,72-,73-,74-,75-,76+,77+,78-,79-,82+,83+,84+,85+,86+,87+,88-,89+,93+,94+,95+,96-,97-,98-/m1/s1

InChI Key

HKEDBKXRDHFCFB-LUAQNYIXSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@H]([C@@]7([C@H]6CC([C@H](C7)OC(=O)/C(=C/CC[C@](C)(C=C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C)OC(=O)/C(=C/CC[C@](C)(C=C)O)/CO)O)O)/CO)(C)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C)NC(=O)C)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(C(C7)OC(=O)C(=CCCC(C)(C=C)OC8C(C(C(C(O8)C)OC(=O)C(=CCCC(C)(C=C)O)CO)O)O)CO)(C)C)C(=O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)C)OC1C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C)NC(=O)C)O)O)OC1C(C(C(CO1)O)O)O)O)O

Origin of Product

United States

Elucidation of Molecular Mechanisms of Action

Induction of Programmed Cell Death Pathways

Caspase-Dependent Apoptosis Induction

Avicin D triggers apoptosis through mechanisms involving the activation of caspases, a family of cysteine proteases crucial for executing the apoptotic program. pnas.orgnih.govpatsnap.com

Mitochondria play a central role in this compound-induced apoptosis. This compound targets mitochondria, leading to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol. nih.govpnas.org This release has been observed relatively rapidly after treatment with this compound, occurring within 30 minutes in some cell lines. nih.govpnas.org Once in the cytosol, cytochrome c interacts with apoptotic protease activating factor-1 (APAF-1) and procaspase-9, leading to the formation of the apoptosome. pnas.org This complex facilitates the autocatalytic processing and activation of caspase-9, which in turn activates downstream effector caspases. pnas.org Studies have indicated that this compound's direct effect on mitochondria may allow it to overcome resistance to apoptosis mediated by factors such as mutations in the p53 gene. pnas.org

Data illustrating the time-dependent increase in cytosolic cytochrome c levels upon this compound treatment in Jurkat cells:

TreatmentTime Post-treatmentFold Increase in Cytosolic Cytochrome c
This compound30 min1.5
This compound4 h3.0
Avicin G30 min3.5
Avicin G4 h8.4

Note: Data for Avicin G is included for comparison as it is a related avicin component. pnas.org

This compound also triggers apoptosis via the extrinsic pathway, specifically through the activation of the Fas receptor (CD95). nih.govnih.gov The Fas receptor is a death receptor located on the cell membrane that can trigger apoptotic signals. nih.govnih.gov this compound treatment leads to the translocation of Fas to cholesterol- and sphingolipid-enriched membrane microdomains known as lipid rafts. nih.govresearchgate.netgenscript.comresearchgate.net Within these lipid rafts, Fas interacts with the adaptor molecule Fas-associated death domain protein (FADD) and procaspase-8, resulting in the formation of the death-inducing signaling complex (DISC). nih.govnih.govresearchgate.netgenscript.comresearchgate.net This recruitment and formation of the DISC in lipid rafts are crucial for this compound-mediated apoptosis via this pathway. nih.govresearchgate.netresearchgate.net Interfering with lipid raft organization, for instance, by using cholesterol-depleting compounds like methyl-beta-cyclodextrin (MCD), has been shown to abolish the clustering of Fas and DISC formation, thereby reducing this compound-induced apoptosis. nih.govnih.govresearchgate.netgenscript.comresearchgate.net Interestingly, this compound has been shown to activate the Fas pathway independently of the binding of extracellular Fas ligands. nih.govnih.govresearchgate.netgenscript.com

The formation of the DISC following Fas receptor activation by this compound leads to the activation of procaspase-8. nih.govnih.govgenscript.comresearchgate.net The proximity of procaspase-8 molecules within the DISC promotes its self-cleavage and activation. nih.gov Activated caspase-8 is then released into the cytosol, where it triggers the cleavage and activation of downstream effector caspases. nih.govnih.gov Studies have demonstrated that this compound treatment leads to the cleavage of caspase-8, an indicator of death receptor-induced apoptosis. nih.govnih.govtandfonline.com Furthermore, the activation of downstream targets of the death receptor-caspase-8 pathway, such as caspase-7 and Inhibitor of caspase-activated DNase (ICAD/DFF-45), has also been observed following this compound treatment. nih.govnih.govtandfonline.com Deficiency in Fas, FADD, or Caspase-8 has been shown to reduce this compound-mediated apoptosis, highlighting the importance of this pathway. nih.govplos.org

Fas Receptor Activation and Death-Inducing Signaling Complex (DISC) Formation

Autophagy Induction and Regulation

In addition to inducing apoptosis, this compound has been shown to induce autophagy, a cellular process involving the degradation and recycling of cellular components. nih.govnih.govtandfonline.comresearchgate.net This autophagic response can contribute to cell death, particularly in cells that are resistant to apoptosis. nih.govpatsnap.com

This compound-induced autophagy is significantly mediated by the activation of AMP-activated protein kinase (AMPK). nih.govnih.govtandfonline.comresearchgate.net this compound can decrease cellular ATP levels, which in turn stimulates the activation of AMPK. nih.govnih.govtandfonline.com Activated AMPK plays a crucial role in regulating cellular energy homeostasis and can induce autophagy by inhibiting the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govnih.govtandfonline.com Studies have shown that this compound treatment leads to a significant increase in AMPK phosphorylation, an indicator of its activation. researchgate.net This activation of AMPK phosphorylates and activates tuberous sclerosis complex 2 (TSC2), which subsequently inhibits mTOR activity. nih.govnih.gov Suppression of AMPK activity, either through pharmacological inhibitors like compound C or by using dominant-negative AMPK, has been shown to decrease this compound-induced autophagic cell death. nih.govnih.govtandfonline.comresearchgate.net Furthermore, knockdown of TSC2 can also disrupt this compound-induced autophagic cell death, underscoring the importance of the AMPK-TSC2-mTOR pathway in this process. nih.govnih.govtandfonline.com These findings suggest that AMPK activation is a key event targeted by this compound in inducing autophagy. nih.gov

Inhibition of Mammalian Target of Rapamycin (mTOR) and S6 Kinase Activity

This compound has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) and its downstream effector, S6 kinase. mTOR is a central regulator of cell growth, proliferation, and survival, integrating signals from nutrients, growth factors, and cellular energy status. Inhibition of mTOR and S6 kinase activity by this compound contributes to its ability to induce autophagy and programmed cell death in tumor cells. nih.govpatsnap.com Studies have demonstrated that this compound treatment leads to a decrease in cellular ATP levels, which in turn stimulates the activation of AMP-activated protein kinase (AMPK). nih.gov AMPK is a key energy sensor that negatively regulates mTOR. nih.gov The activation of AMPK by this compound appears to be a crucial event in the inhibition of the mTOR pathway. nih.gov

Role of Tuberous Sclerosis Complex 2 (TSC2) Mediation

The inhibitory effect of this compound on the mTOR pathway is mediated, at least in part, through the Tuberous Sclerosis Complex 2 (TSC2). nih.govpatsnap.comnih.gov TSC2, in complex with TSC1, acts as a GTPase-activating protein (GAP) for the small GTPase Rheb, which is a direct activator of mTORC1. frontiersin.org Activation of AMPK by this compound leads to the phosphorylation and activation of TSC2. nih.gov Activated TSC2 then inhibits Rheb, resulting in the suppression of mTORC1 activity. nih.govpatsnap.comnih.gov This regulatory axis involving AMPK-TSC2-mTOR is critical for this compound-induced autophagic cell death. nih.govpatsnap.comnih.gov Knockdown of TSC2 has been shown to abrogate this compound-induced autophagic cell death, highlighting the importance of TSC2 mediation in this process. nih.govpatsnap.comnih.gov

Lysosomal Targeting and Organelle Stress

Recent research suggests that this compound targets lysosomal functions, leading to organelle stress. researchgate.netaacrjournals.org This targeting appears to be a significant aspect of its cytotoxic mechanism. researchgate.netaacrjournals.org

Disruption of Lysosomal Functions

Studies using genetic screens have revealed that the integrity of lysosomal functions is required for this compound's cytotoxic effects. researchgate.netaacrjournals.org Depletion of genes encoding lysosomal components has been shown to protect cells from this compound-induced cytotoxicity. researchgate.netaacrjournals.org Furthermore, blocking lysosomal functions pharmacologically, for example, with chloroquine, also confers protection against this compound. nih.govpatsnap.comresearchgate.netaacrjournals.org This indicates a causal relationship between the requirement for lysosomal functions and this compound cytotoxicity. researchgate.netaacrjournals.org The resemblance of avicins to steroidogenic molecules suggests they might utilize cellular factors involved in cholesterol transport, such as the lysosomal cholesterol transporter NPC1. researchgate.netaacrjournals.org Blocking NPC1 has been observed to abolish this compound cytotoxicity. researchgate.netaacrjournals.org

Induction of Endoplasmic Reticulum (ER) Stress via ATF6 Activation

This compound has been found to induce endoplasmic reticulum (ER) stress. researchgate.netaacrjournals.org A key mediator of this ER stress response is the activating transcription factor 6 (ATF6). researchgate.netaacrjournals.org ATF6 is a membrane-tethered transcription factor located in the ER that senses the accumulation of unfolded or misfolded proteins. oncotarget.comfrontiersin.org Upon ER stress, ATF6 is cleaved, and its N-terminal fragment translocates to the nucleus to activate the transcription of genes involved in the unfolded protein response (UPR), including chaperones that aid in protein folding. oncotarget.comfrontiersin.orgnih.gov A genetic screen identified ATF6 as a top hit whose depletion sensitized cells to this compound, suggesting that ATF6 activation is a protective response to this compound-induced ER stress. researchgate.netaacrjournals.org This induction of ER stress by this compound is thought to be linked to alterations in cellular lipid balance. researchgate.netaacrjournals.org

Alterations in Cellular Sphingolipid and Cholesterol Homeostasis

This compound has been shown to alter the cell's sphingolipid and cholesterol balance. researchgate.netaacrjournals.orgresearchgate.netnih.gov These alterations are implicated in the induction of ER stress and other cellular effects. researchgate.netaacrjournals.org Sphingolipids and cholesterol are crucial components of cell membranes, particularly in specialized microdomains known as lipid rafts. researchgate.netnih.govcsic.es this compound's ability to disrupt lipid raft organization, for instance, by affecting cholesterol levels, has been linked to its mechanism of action, including the recruitment of death receptors like Fas into these membrane domains, leading to apoptosis. researchgate.netnih.govcsic.es The disruption of ER membrane homeostasis due to altered sphingolipid and cholesterol levels is proposed as a mechanism by which this compound induces ER stress. researchgate.netaacrjournals.org

Modulation of Signal Transduction Pathways

Beyond the AMPK-TSC2-mTOR pathway and ER stress, this compound modulates other significant signal transduction pathways. Avicins, including this compound, are known to affect multiple cellular processes and signaling pathways. nih.gov These include the inhibition of growth factor signaling, inflammation, and oxidative stress responses. nih.gov this compound has been shown to activate apoptotic molecules and cellular stress response pathways. nih.gov

One notable pathway modulated by this compound is the STAT3 signaling pathway. This compound has been reported to decrease the phosphorylation levels of STAT3, a transcription factor involved in cell survival, proliferation, and differentiation. mdpi.commdpi.comnih.gov Downregulation of STAT3 activity and the expression of STAT3-regulated pro-survival proteins, such as Bcl-2 and survivin, contribute to this compound-induced apoptosis in tumor cells. mdpi.comnih.gov This dephosphorylation of STAT3 by this compound may involve the dephosphorylation of upstream kinases like JAKs and the activation of protein phosphatase-1. nih.gov

Avicins also interfere with NF-κB activation, a key pathway involved in inflammation and cell survival. mdpi.comjci.org Avicins can inhibit TNF-induced NF-κB activation and block the binding of NF-κB to DNA. mdpi.com This effect appears to be related to the modification of critical redox-sensitive thiol groups. mdpi.comjci.org

Regulation of STAT Protein Signaling

This compound has been shown to significantly impact the Signal Transducer and Activator of Transcription (STAT) protein pathway, a pathway frequently dysregulated in various diseases. nih.govresearchgate.net

Dephosphorylation of STAT3 at Tyr 705 and Ser 727 Residues

A key mechanism by which this compound affects STAT signaling is through the dephosphorylation of STAT3. Specifically, this compound treatment leads to a decrease in STAT3 phosphorylation at both the tyrosine 705 (Tyr 705) and serine 727 (Ser 727) residues. nih.govresearchgate.netplos.orgscispace.com Phosphorylation at these sites is critical for STAT3 activation, dimerization, nuclear translocation, and subsequent transcriptional activity. por-journal.com Studies in multiple myeloma cells, such as U266, RPMI-8226, and SKO-007, have demonstrated a time- and dose-dependent decrease in phosphorylated STAT3 following this compound treatment, while total STAT3 protein levels remained largely unchanged. nih.govresearchgate.netplos.org

Cell Line This compound Concentration Time Point Reduction in Phospho-STAT3 (approximate)
U266 1 µM 1 hr 20%
U266 1 µM 24 hr 65-85%
U266 0.5-1.0 µM 16 hr Required for Ser 727 dephosphorylation
U266 ≥ 0.5 µM 16 hr Required for Tyr 705 dephosphorylation
RPMI-8226 1 µM 0-24 hrs Time-dependent decrease
SKO-007 1 µM 0-24 hrs Time-dependent decrease
MM1 (IL-6 induced) 1 µM 0-24 hrs Time-dependent inhibition
Activation of Protein Phosphatase-1 (PP1)

In addition to inhibiting kinases, this compound also promotes the activation of protein phosphatase-1 (PP1). nih.govresearchgate.net PP1 is a serine/threonine phosphatase that can directly dephosphorylate STAT3 at the Ser 727 residue. nih.govplos.org Studies have shown that this compound treatment enhances PP1 activity, and blocking PP1 activity with inhibitors can reverse the this compound-induced dephosphorylation of STAT3. nih.govplos.org This suggests that the activation of PP1 is a significant contributor to this compound's effect on STAT3 phosphorylation. nih.govplos.org

Treatment Group PP1 Activity (relative to control) Effect on STAT3 Dephosphorylation
Control Baseline -
This compound (1 µM, 4 hrs) Increased Dephosphorylation observed
Okadaic Acid + this compound Inhibited this compound effect Reduced dephosphorylation
Fostriecin + this compound Inhibited this compound effect Reduced dephosphorylation
I-2 + this compound Blocked this compound-induced PP1 activity Reversed STAT3 dephosphorylation
Downregulation of STAT3-Regulated Gene Expression (e.g., c-Myc, Cyclin D1, Bcl-2, Survivin, Mcl-1, VEGF)

The inhibition of STAT3 phosphorylation and subsequent reduction in its transcriptional activity by this compound leads to the downregulation of several genes regulated by STAT3. nih.govresearchgate.net These genes are often involved in promoting cell survival, proliferation, and angiogenesis. Examples of STAT3-regulated proteins whose expression is reduced by this compound include c-Myc, Cyclin D1, Bcl-2, Survivin, Mcl-1, and VEGF. researchgate.netnih.govresearchgate.netpatsnap.com This downregulation of pro-survival proteins contributes to the observed biological effects of this compound. nih.govresearchgate.net

STAT3-Regulated Protein Effect of this compound Treatment Observed in Cell Lines
c-Myc Downregulated U266, various tumor cell lines researchgate.netnih.govresearchgate.net
Cyclin D1 Downregulated U266, various tumor cell lines researchgate.netnih.govresearchgate.net
Bcl-2 Downregulated U266, various tumor cell lines researchgate.netnih.govresearchgate.netpatsnap.comnih.gov
Survivin Downregulated U266, various tumor cell lines researchgate.netnih.govresearchgate.netpatsnap.comnih.gov
Mcl-1 Downregulated U266, various tumor cell lines nih.govresearchgate.net
VEGF Downregulated U266, various tumor cell lines researchgate.netnih.govresearchgate.net

Interaction with Glucocorticoid Receptor (GR)

This compound has also been shown to interact with the Glucocorticoid Receptor (GR), a nuclear receptor that plays a crucial role in various physiological processes, including inflammation and metabolism. researchgate.netnih.govoncotarget.com

Competitive GR Binding and Nuclear Translocation

Studies have demonstrated that this compound can compete with glucocorticoids, such as dexamethasone (B1670325) (Dex), for binding to the GR. researchgate.netnih.govnih.gov Cold competition whole-cell binding assays have shown that this compound can inhibit the binding of labeled Dex to GR in a dose-dependent manner. researchgate.net This competitive binding leads to the nuclear translocation of the GR. researchgate.netnih.govoncotarget.comnih.gov Time-course studies using immunofluorescence and Western blot analysis of nuclear extracts have shown a gradual entry of GR from the cytoplasm into the nucleus upon this compound treatment, similar to the effect of Dex. researchgate.net

Treatment Group Effect on [³H] Dex Binding to GR (A549 cells) GR Nuclear Translocation
25 nM [³H] Dex alone Baseline binding -
+ 5-fold excess cold Dex Significant inhibition Induced
+ 500-fold excess cold Dex Strong inhibition Induced
+ 5-fold excess cold this compound ~35% inhibition Induced
+ 500-fold excess cold this compound ~85% inhibition Induced
This compound (1 µM) - Time-dependent (observed within 15 min) researchgate.net
Dex (1 µM) - Induced (observed within 60 min) researchgate.net

Despite inducing nuclear translocation, this compound appears to act as a selective GR modulator. nih.govplos.org Unlike classical glucocorticoids, this compound-induced nuclear translocation of GR does not typically result in the transcriptional activation of classical GR-dependent genes. nih.govplos.orgoncoscience.us Instead, it has been observed to decrease the expression of certain GR-dependent metabolic proteins. nih.gov However, this compound can induce a transrepressive effect on transcription factors like NF-κB in a GR-dependent manner. nih.govnih.govplos.org Modeling studies suggest that this compound may bind to an antagonist conformation of the GR. nih.govplos.org

GR-Dependent Transrepression of NF-κB Signaling

A significant molecular mechanism of this compound involves the transrepression of the pro-inflammatory transcription factor NF-κB signaling pathway. This compound treatment induces a transrepressive effect on NF-κB, similar to that observed with dexamethasone. nih.govresearchgate.netoncoscience.us This inhibition of NF-κB and its downstream targets by this compound appears to be dependent on the presence and function of the glucocorticoid receptor. nih.govresearchgate.net Studies utilizing deletion mutants of GR have indicated that both the DNA-binding domain and the ligand-binding domain of GR are required for mediating the transrepressive effects of this compound. nih.govresearchgate.net While this compound effectively suppresses NF-κB activity in a GR-dependent manner, its pro-apoptotic effects have been observed to be independent of GR expression. nih.govoncoscience.usresearchgate.net

Inhibition of PI3K/Akt Pathway

Avicins, including this compound, have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. plos.orgnih.govuminho.ptcore.ac.uk The PI3K/Akt pathway is crucial for various cellular processes, including cell survival, proliferation, and growth. Inhibition of this pathway by this compound may contribute to its biological activities, such as inducing apoptosis. plos.org While the exact mechanisms of PI3K/Akt inhibition by this compound are still being investigated, some reports suggest that this effect might manifest as a later event following exposure. plos.org

Redox Regulation and Antioxidant Response

This compound is a potent modulator of cellular redox state and activator of the intrinsic antioxidant response. jci.orgnih.govnih.govplos.orgistis.sh.cnpnas.orgthieme-connect.comthieme-connect.com Its electrophilic nature, particularly the presence of α,β unsaturated carbonyl groups, allows it to react with nucleophiles, such as cysteine sulfhydryl groups on target proteins. jci.orgnih.govpnas.org This reactivity is key to its effects on redox-regulated transcription factors. jci.orgnih.govpnas.org

Activation of NF-E2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) Pathway

A primary mechanism by which this compound exerts its antioxidant effects is through the activation of the NF-E2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. jci.orgnih.govnih.govpnas.orgthieme-connect.comresearchgate.netoup.com Nrf2 is a redox-regulated transcription factor that controls the expression of a battery of detoxification and antioxidant proteins. jci.orgnih.govnih.govoup.comrsc.org Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. jci.orgnih.gov this compound treatment leads to the disruption of the Keap1-Nrf2 complex, allowing Nrf2 to translocate into the nucleus. jci.orgnih.govresearchgate.net In the nucleus, Nrf2 binds to the ARE, thereby activating the transcription of downstream genes. jci.orgnih.govresearchgate.net This activation of the Nrf2-ARE pathway by this compound is sensitive to dithiothreitol (B142953) (DTT), suggesting that the interaction with critical cysteine residues, likely on Keap1, is involved. jci.orgnih.govpnas.orgresearchgate.net

Induction of NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Heme Oxygenase-1 (HO-1) Enzymes

Activation of the Nrf2-ARE pathway by this compound results in the induction of various cytoprotective enzymes, including NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Heme Oxygenase-1 (HO-1). jci.orgnih.govnih.govthieme-connect.comoup.comresearchgate.net Studies in Hep G2 cells have shown a dose-dependent increase in NQO1 expression and activity following this compound treatment. jci.orgnih.govresearchgate.net Optimal induction of NQO1 activity was observed between 2 and 4 hours of treatment. jci.orgresearchgate.net

This compound Concentration (µg/ml)NQO1 Expression (Fold Increase)NQO1 Activity (Fold Increase)
01.01.0
0.25--
0.5--
1~2.7-
2~2.7~2.6

Data derived from Hep G2 cells treated with this compound for 2 hours. jci.orgresearchgate.net

Heme Oxygenase-1 (HO-1) expression is also markedly increased by this compound. jci.orgnih.govthieme-connect.comresearchgate.net A notable increase in HO-1 levels was observed at later time points, typically between 8 and 16 hours after treatment. jci.orgresearchgate.net

Time after this compound Treatment (2 µg/ml)HO-1 Expression Level
0 hoursBaseline
8 hoursIncreased
16 hoursIncreased
24 hoursReturn to baseline

Data derived from Hep G2 cells. jci.orgresearchgate.net

The induction of these enzymes by this compound contributes significantly to the cellular defense against oxidative stress and the detoxification of harmful compounds. jci.orgnih.govnih.govthieme-connect.comoup.com

Modulation of Bilirubin (B190676) and Ferritin Synthesis

The induction of HO-1 by this compound has downstream effects on the modulation of bilirubin and ferritin synthesis. HO-1 catalyzes the breakdown of heme into biliverdin, which is then converted to bilirubin. jci.orgnih.gov Treatment with this compound has been shown to result in a dramatic time-dependent increase in bilirubin levels, correlating with increased HO-1 activity. jci.orgnih.govresearchgate.net Bilirubin is a potent endogenous antioxidant, and its induction by this compound may contribute to the compound's antioxidant properties, particularly in lipid compartments of the cell. jci.orgnih.govthieme-connect.comthieme-connect.comresearchgate.net

Ferritin, an iron-storage protein, plays a role in sequestering free iron and preventing its participation in the generation of reactive oxygen species. nih.govthieme-connect.comresearchgate.net Oxidant stress can activate ferritin regulation pathways, including an ARE-mediated mechanism. nih.govthieme-connect.comresearchgate.net this compound treatment has been observed to increase ferritin synthesis, which is consistent with the time course of HO-1 activation. nih.govresearchgate.net The regulation of ferritin by this compound may also contribute to its anti-inflammatory actions. nih.gov

Cellular Phenotypes and Physiological Impact in Research Models

Effects on Cell Proliferation and Viability in Malignant Cell Lines

Avicin D has demonstrated inhibitory effects on the growth and viability of a variety of human tumor cell lines. Studies have shown that this compound treatment can lead to substantial cell death and significantly inhibited cell viability in cell lines such as Jurkat (T-cell leukemia) and NB4 (promyelocytic leukemia) cells. nih.gov For instance, exposure of Jurkat cells to 0.5 µg/ml of this compound for 72 hours resulted in 90% cell death, while 70% of NB4 cells died under the same conditions. nih.gov Cell viability was also significantly inhibited in these cell lines. nih.gov this compound has also been shown to induce apoptosis in cutaneous T-cell lymphoma (CTCL) cell lines in a concentration- and time-dependent manner. researchgate.net In HH cells, increasing this compound concentration from 0.5 to 5 µg/ml for 24 and 48 hours led to a rise in annexin (B1180172) V staining, indicating apoptosis. researchgate.net Similar, though less pronounced, results were observed in MJ and Hut78 cell lines. researchgate.net In multiple myeloma cell lines, this compound treatment resulted in a dose- and time-dependent inhibition of viability. nih.gov this compound has also been reported to inhibit the growth of other cancer cell lines, with comparable or lesser potency than Avicin G. aacrjournals.org

Cell Cycle Modulation in Transformed Cells

This compound influences the cell cycle in transformed cells. Studies have indicated that this compound can induce cell cycle arrest. ashpublications.org Specifically, in U937 monoblastic leukemia cells co-cultured with this compound-pretreated adipocytes, cell cycle arrest was observed, accompanied by a reduction in the sub-G1 fraction. ashpublications.org This suggests that this compound, in the context of the bone marrow microenvironment, can contribute to halting the progression of leukemia cells through the cell cycle. Furthermore, analysis of proteins in these co-cultured cells revealed a downregulation of proteins involved in cell cycle progression, including DNA replication licensing factors MCM4 and MCM5, DNA-dependent protein kinase, and Interleukin enhancer-binding factor 3. ashpublications.org

Modulation of Cellular Energy Metabolism and Homeostasis

This compound is known to regulate cellular metabolism and energy homeostasis, partly by targeting mitochondria. nih.govresearchgate.net Avicins, as a family of compounds, have been shown to reduce oxygen consumption and cellular ATP levels, potentially leading to a hypometabolic state. nih.govresearchgate.net This decrease in ATP levels may contribute to this compound's ability to dephosphorylate proteins and regulate their function. nih.gov Research suggests that this compound's effects on cellular metabolism might be linked to its actions on the outer mitochondrial membrane. researchgate.net this compound also appears to regulate glucocorticoid receptor (GR) signaling, which is involved in metabolism and energy balance. nih.gov While this compound competes with dexamethasone (B1670325) for GR binding and leads to nuclear translocation of GR, it does not activate GC-dependent genes transcriptionally, unlike dexamethasone. nih.gov Instead, this compound treatment can decrease the expression of GC-dependent metabolic proteins such as PEPCK and FASN. nih.gov This suggests that this compound may act as a selective GR modulator. nih.gov Beyond its impact on metabolism, Avicins also possess cyto-protective effects in non-transformed cells, partly through activating the transcription factor Nrf-2, contributing to the maintenance of cellular homeostasis. nih.gov

Differentiation and Stromal Cell Interactions in Bone Marrow Microenvironment

The bone marrow microenvironment is a complex system containing various cell types, including stromal cells, which play a crucial role in supporting hematopoiesis and can differentiate into different lineages, including adipocytes and osteoblasts. frontiersin.orgamegroups.org this compound has been shown to influence the behavior of bone marrow stromal cells, particularly their differentiation and interaction with malignant cells. ashpublications.org

Stimulation of Adipocytic Differentiation of Bone Marrow Stromal Cells

This compound has been found to stimulate the adipocytic differentiation of bone marrow-derived stromal cells. ashpublications.org In mature adipocytes derived from bone marrow mesenchymal stem cells (MSCs), treatment with 1 µM this compound for 48 hours significantly increased the number of lipid vesicles. ashpublications.org This indicates that this compound promotes the accumulation of lipids, a key characteristic of adipocyte differentiation.

Impact on Adipose-Specific Gene Expression (e.g., PPARγ, FABP4, Haptoglobin)

The stimulation of adipocytic differentiation by this compound is associated with changes in the expression of adipose-specific genes. ashpublications.org Treatment with this compound led to the upregulation of PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and FABP4 (fatty acid binding protein 4) genes in mature adipocytes derived from bone marrow MSCs. ashpublications.org PPARγ is a key transcription factor involved in adipogenesis, and FABP4 is a marker of adipocyte differentiation and function. nih.gov Additionally, this compound treatment resulted in the upregulation of the inflammation-related haptoglobin (HP) gene in these cells. ashpublications.org

GeneEffect of this compound (1 µM, 48 hrs) on Expression in BM-derived AdipocytesStatistical Significance
PPARγUpregulationp<0.005 ashpublications.org
FABP4Upregulationp<0.005 ashpublications.org
HaptoglobinUpregulationp<0.005 ashpublications.org

Influence on Cytokine Production (e.g., Leptin, IL-6, IL-8) in Bone Marrow-Derived Cells

This compound also influences the production of cytokines in bone marrow-derived cells. ashpublications.org this compound treatment enhanced leptin release from adipocytes. ashpublications.org Leptin is an adipokine produced by adipocytes that can have various effects on other cells. cuni.cz Furthermore, this compound promoted the production of inflammatory cytokines, specifically IL-6 and IL-8, from both MSCs and adipocytes derived from bone marrow. ashpublications.org These cytokines are known to play roles in inflammation and can influence the behavior of other cells in the bone marrow microenvironment, including leukemia cells. nih.govoncotarget.comscience.gov

CytokineEffect of this compound (1 µM, 48 hrs) on Production in BM-derived CellsCell Type(s) Affected
LeptinEnhanced releaseAdipocytes ashpublications.org
IL-6Increased productionMSCs and Adipocytes ashpublications.org
IL-8Increased productionMSCs and Adipocytes ashpublications.org

These effects on adipocytic differentiation and cytokine production suggest that this compound can alter the bone marrow microenvironment, potentially impacting the survival and behavior of malignant cells within this niche. ashpublications.org

Structure Activity Relationships and Chemical Synthesis of Avicin D Derivatives

Structural Features of Avicin D Relevant to Biological Activity

This compound possesses a complex molecular structure typical of saponins (B1172615), featuring a triterpenoid (B12794562) aglycone moiety attached to one or more sugar chains ontosight.ai. Specifically, this compound has an acacic acid core, a type of pentacyclic triterpenoid, with oligosaccharides attached at the C-3 and C-28 positions nih.govacs.org. A notable feature is a side chain linked to C-21, which consists of two monoterpene carboxylic acids and a quinovose moiety nih.govacs.org. This amphipathic structure, with both lipophilic (triterpene core) and hydrophilic (sugar chains) regions, is key to its interaction with biological membranes nih.govmdpi.com. The pentacyclic backbone in avicins bears a structural resemblance to the four-ringed core structure of glucocorticoids, which may contribute to some of its biological properties, such as regulating energy metabolism and interacting with the glucocorticoid receptor (GR) plos.orgresearchgate.net.

Comparative Analysis with Related Triterpenoid Saponins (e.g., Avicin G)

This compound is closely related to Avicin G, another triterpenoid saponin (B1150181) isolated from Acacia victoriae nih.govpnas.orgpnas.org. Both this compound and Avicin G share the core acacic acid structure and are triterpene glycosides nih.govpnas.orggoogle.com. They have demonstrated properties of inhibiting cancer cell growth in vitro and inducing apoptosis pnas.orgpnas.org.

Despite their structural similarities, subtle differences exist, particularly in the side chain pnas.org. These differences can lead to variations in their biological activities. For instance, studies comparing this compound and Avicin G have shown that Avicin G can exhibit significantly more growth inhibitory activity than this compound in certain cancer cell lines aacrjournals.org. This difference in potency may be attributed to factors such as increased hydrophobicity in Avicin G aacrjournals.org. Another notable difference lies in their interaction with cholesterol in membranes; Avicin G channel formation shows a strong dependence on cholesterol, whereas this compound does not exhibit this dependence nih.gov. This distinction may play a role in the selective induction of apoptosis in tumor cells observed with Avicin G nih.gov.

The following table summarizes some key comparative data:

FeatureThis compoundAvicin G
SourceAcacia victoriae nih.govAcacia victoriae nih.gov
Core StructureAcacic acid nih.govAcacic acid nih.gov
Sugar ChainsOligosaccharides at C-3 and C-28 nih.govOligosaccharides at C-3 and C-28 nih.gov
C-21 Side ChainTwo monoterpene carboxylic acids + quinovose nih.govTwo monoterpene carboxylic acids + quinovose nih.gov
Growth InhibitionInhibits growth of cancer cells pnas.orgaacrjournals.orgMore potent growth inhibition in some cell lines aacrjournals.org
Apoptosis InductionInduces apoptosis pnas.orgInduces apoptosis pnas.org
Cholesterol Dependence for Channel FormationNo dependence nih.govStrong dependence nih.gov

Investigations into Structural Modifications Affecting Biological Efficacy (e.g., Ester Chains of Glucuronic Acid Residue)

Investigations into the structure-activity relationships of triterpenoid saponins, including avicins, have highlighted the importance of specific structural features for their biological efficacy dovepress.comnih.gov. For saponins with a glucuronic acid residue, such as those found in this compound, the length and nature of ester chains linked to the carboxyl group of this residue can significantly affect cytotoxicity nih.govresearchgate.net. Studies on related saponins have demonstrated that decreasing the length of the ester chain bonded to the carboxyl group can enhance anticancer activity nih.gov. This suggests that the glucuronic acid residue and its modifications, particularly at the C-3 sugar chain, represent important sites for altering the biological activities of these compounds nih.gov. The hydrophobicity of the ester chain linked to the carboxyl group of the glucuronic acid residue at C-3 has also been shown to influence activities like hemolytic activity and adjuvant potentials in triterpenoid saponins nih.gov.

Furthermore, the glycosylation pattern plays a crucial role. Highly active saponins are often bisdesmosidic (having two sugar chains) and possess a branched sugar chain at C-3 with a glucuronic moiety mdpi.com. The presence and structure of sugar chains, in general, are vital for the toxicity of saponins mdpi.com.

Methodologies for Chemical Synthesis and Derivatization

The isolation of this compound and related avicins typically involves extraction from plant sources like Acacia victoriae nih.govpnas.orggoogle.com. Initial steps may include extraction with solvents like methanol (B129727) pnas.org. Further purification often involves chromatographic techniques, such as reverse-phase semipreparative HPLC and preparative HPLC, utilizing specific columns and solvent systems pnas.org. UV detection at wavelengths around 203-210 nm can be used for analysis google.com.

While the detailed chemical synthesis of this compound itself is complex due to its intricate structure, methodologies for the synthesis and derivatization of triterpenoid saponins, including avicin derivatives, are being explored dovepress.comwipo.intacs.org. These methods aim to create novel compounds with potentially improved properties or to study the impact of specific structural changes on biological activity dovepress.comwipo.int. For example, synthetic derivatives of saponins have been created using stepwise glycosylation strategies dovepress.com. Patent applications also describe methods for making cytoprotective derivatives of this compound wipo.int. Techniques like HPLC are utilized for analyzing these compounds, and while derivatization may not always be necessary, it can be employed google.comgoogle.comacs.org.

Preclinical Research Methodologies and in Vitro/in Vivo Models

Cell Culture Models for Efficacy and Mechanism Studies

Cell culture models provide a controlled environment to study the direct effects of Avicin D on cancer cells, including its impact on cell viability, induction of cell death, and modulation of molecular pathways.

Specific Malignant Cell Lines Employed

This compound has been evaluated in a diverse array of malignant cell lines to assess its broad-spectrum potential and investigate mechanisms in different cancer types. These include:

Cutaneous T-cell Lymphoma (CTCL) cell lines, such as MJ, Hut78, and HH, as well as Sézary cells from patients with Sézary syndrome. patsnap.comnih.govresearchgate.net

Multiple Myeloma cell lines, including U266 and RPMI-8226. plos.orgnih.govresearchgate.net

Leukemia cell lines, such as Jurkat (human T-cell leukemia) and NB4 (promyelocyte leukemia). nih.govtandfonline.comaacrjournals.orgplos.orgacs.orgpnas.org

Osteosarcoma cell lines, specifically U2OS. tandfonline.com

Hepatocarcinoma cell lines, such as HepG2. nih.govnih.gov

Epidermoid Carcinoma cell lines, including A431. nih.gov

Ovarian cancer cell lines, such as OVCAR3. nih.gov

Human prostate cancer cells, PC3. patsnap.com

Studies have shown that this compound can inhibit the growth and induce cell death in these various cancer cell lines. patsnap.comnih.govaacrjournals.org For instance, this compound induced apoptosis in MJ, Hut78, and HH CTCL cell lines in a time- and dose-dependent manner. patsnap.comnih.govresearchgate.net Jurkat and NB4 leukemia cells also showed dose- and time-dependent cell death and inhibited viability upon exposure to this compound. nih.govplos.org

Experimental Techniques for Assessing Cell Death and Viability

Several experimental techniques are employed to quantify the effects of this compound on cancer cell death and viability in vitro. These methodologies provide quantitative data on the extent and nature of the cellular response.

Commonly used techniques include:

MTT Assays: This colorimetric assay is frequently used to measure cell metabolic activity as an indicator of cell viability and growth inhibition. nih.govnih.govplos.orgpnas.orgresearchgate.net this compound treated cells have shown dose and time-dependent inhibition of viability as measured by MTT assays. nih.govnih.gov

Annexin (B1180172) V Binding Assays: These assays, often coupled with propidium (B1200493) iodide staining and analyzed by flow cytometry, detect early apoptotic cells by identifying the translocation of phosphatidylserine (B164497) to the outer cell membrane. researchgate.netnih.govpnas.org this compound treatment has been shown to induce a time-dependent increase in Annexin V positive cells, indicative of apoptosis. researchgate.netnih.gov

Trypan Blue Exclusion: This method is used to determine the number of viable cells in a population based on the principle that live cells with intact membranes exclude the dye, while dead cells with compromised membranes absorb it. nih.govplos.org Cell death measured by trypan blue exclusion assay showed a dose-dependent increase in Jurkat and NB4 cells treated with this compound. nih.govplos.org

Cell Death ELISA: This assay quantifies the enrichment of nucleosomes in the cytoplasmic fraction of cells, which is a marker of apoptosis. nih.govplos.org Cell death ELISA has been used to quantify cell death in Jurkat cells treated with this compound. nih.govplos.org

These techniques collectively demonstrate this compound's ability to reduce cancer cell viability and induce apoptotic cell death across different cell lines.

Molecular and Biochemical Assays

To elucidate the mechanisms by which this compound exerts its effects, a variety of molecular and biochemical assays are utilized. These techniques help identify the specific proteins, pathways, and molecular events influenced by this compound treatment.

Key assays include:

Western Blot Analysis: This technique is widely used to detect and quantify specific proteins, assess protein phosphorylation status, and analyze protein cleavage (e.g., PARP cleavage as a marker of apoptosis). patsnap.comnih.govplos.orgnih.govresearchgate.nettandfonline.compnas.orgnih.govresearchgate.netnih.govjci.org Western blot analysis has revealed that this compound treatment leads to dephosphorylation of STAT3 and JAKs, decreased expression of STAT3-regulated proteins like c-myc, cyclin D1, Bcl2, survivin, and VEGF, and cleavage of PARP. patsnap.comnih.govplos.orgnih.govresearchgate.nettandfonline.comnih.gov It has also been used to study the nuclear translocation of Nrf2 and changes in levels of NQO1 and HO-1. nih.govjci.org

RT-qPCR (Reverse Transcription quantitative Polymerase Chain Reaction): This method is used to measure the expression levels of specific genes by quantifying their mRNA transcripts. While not explicitly detailed in the provided snippets for this compound, it is a standard technique for assessing changes in gene expression downstream of signaling pathways.

Immunoprecipitation: This technique is used to isolate a specific protein from a complex mixture using an antibody, often as a preliminary step for other assays like Western blot or enzyme activity assays. Immunoprecipitation of PP1 was performed to measure its activity in this compound-treated cells. plos.orgnih.gov

Luciferase Reporter Gene Assays: These assays measure the transcriptional activity of a specific signaling pathway by using a reporter gene (luciferase) linked to a promoter regulated by that pathway. Luciferase reporter gene assays have been used to assess the transcriptional activity of STAT3 in response to this compound. plos.orgnih.govresearchgate.netplos.org

Receptor Binding Assays: These assays determine the ability of a compound to bind to a specific cellular receptor. Cold competition whole-cell binding assays were used to show that this compound competes with dexamethasone (B1670325) for binding to the glucocorticoid receptor (GR). plos.orgplos.org

Enzyme Activity Assays: These assays measure the catalytic activity of specific enzymes. Enzyme activity assays have been used to measure the activity of protein phosphatase-1 (PP1) and caspase-3 in this compound-treated cells. plos.orgnih.govpnas.org Assays for NQO1 and hydroperoxidase I (HPI) activity have also been conducted. jci.orgpnas.org

Molecular Modeling: Computational approaches like molecular modeling are used to predict the interaction and binding of this compound with target proteins, such as the glucocorticoid receptor (GR) and OxyR. plos.orgplos.orgpnas.org

These diverse assays provide insights into the molecular targets and signaling pathways affected by this compound, including its influence on STAT3 phosphorylation, activation of phosphatases, induction of apoptosis through caspase pathways, and modulation of stress response pathways like Nrf2. patsnap.comnih.govplos.orgnih.govresearchgate.nettandfonline.compnas.orgnih.govresearchgate.netnih.govjci.orgplos.orgpnas.org

Advanced Genetic Screening Methods

Advanced genetic screening methods, such as CRISPR interference (CRISPRi), are being employed to systematically identify genes that are critical for the cellular response to this compound.

CRISPR Interference (CRISPRi): This technique uses a catalytically inactive Cas9 protein fused to a repressor domain to downregulate gene expression on a genome-wide scale. A pooled CRISPR interference (CRISPRi) genetic screen in Jurkat T-cell leukemia cells treated with this compound revealed that the depletion of genes encoding lysosomal components protected cells from this compound's cytotoxic effects. aacrjournals.org This suggests a role for lysosomal functions in this compound cytotoxicity. The screen also identified the endoplasmic reticulum (ER) stress sensor ATF6 as a top hit whose depletion sensitized cells to this compound, indicating that this compound may induce ER stress by disrupting lipid balance. aacrjournals.org

This application of CRISPRi provides a powerful tool for unbiased identification of genetic factors influencing this compound sensitivity and mechanisms.

In Vivo Carcinogenesis Models

In vivo models, particularly mouse carcinogenesis models, are crucial for evaluating the efficacy of this compound in a complex biological system and understanding its effects on tumor development and progression.

Mouse Skin Carcinogenesis Models

Mouse skin carcinogenesis models are well-established systems for studying the stages of cancer development and testing potential chemopreventive or therapeutic agents.

Chemically-Induced Mouse Skin Carcinogenesis Models: Avicins, including this compound, have been tested in chemically induced mouse skin carcinogenesis models. patsnap.comnih.govplos.orgnih.govresearchgate.nettandfonline.compnas.orgplos.org These models often involve the application of a tumor initiator, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), followed by a tumor promoter, such as phorbol (B1677699) 12-tetradecanoate 13-acetate (TPA). pnas.org Avicins have been shown to suppress H-ras mutations and aneuploidy in a murine skin carcinogenesis model. pnas.orgplos.org In a complete carcinogenesis model using DMBA, avicins produced a significant decrease in the number of mice with papillomas and a substantial reduction in the number of papillomas per mouse. pnas.org In an initiation/promotion model using DMBA followed by TPA, similar reductions in papilloma incidence and multiplicity were observed. pnas.org

Murine UVB Skin Model: Avicins have also been shown to decrease p53 mutations in a murine UVB skin model. tandfonline.com

Evaluation of Molecular Markers in Vivo: In the mouse skin carcinogenesis model, this compound treatment has been shown to lower the levels of VEGF and CD31 in the skin sections of mice treated with DMBA. plos.org This suggests that this compound-induced inhibition of STAT3 activity may contribute to the suppression of the pro-inflammatory and pro-oxidant stromal environment of tumors and inhibit angiogenesis in vivo. plos.orgnih.govresearchgate.net

These in vivo studies provide evidence of this compound's potential to inhibit tumor formation and progression in a living system, complementing the findings from in vitro studies.

Here is a summary table of some cell lines used in this compound research:

Cell Line TypeSpecific Cell LinesCancer Type
Cutaneous T-cell LymphomaMJ, Hut78, HH, Sézary cellsCutaneous T-cell Lymphoma
Multiple MyelomaU266, RPMI-8226Multiple Myeloma
LeukemiaJurkat, NB4T-cell Leukemia, Promyelocytic Leukemia
OsteosarcomaU2OSOsteosarcoma
HepatocarcinomaHepG2Hepatocarcinoma
Epidermoid CarcinomaA431Epidermoid Carcinoma
OvarianOVCAR3Ovarian Cancer
Prostate CancerPC3Prostate Cancer

This table summarizes some of the specific malignant cell lines that have been employed in preclinical research to study the effects of this compound.

Here is a summary table of some experimental techniques used in this compound research:

TechniquePurpose
MTT AssayMeasure cell viability and growth inhibition
Annexin V BindingDetect apoptosis
Trypan Blue ExclusionAssess cell viability
Cell Death ELISAQuantify apoptosis
Western Blot AnalysisDetect and quantify proteins, assess phosphorylation/cleavage
ImmunoprecipitationIsolate specific proteins
Luciferase Reporter AssaysMeasure transcriptional activity of pathways
Receptor Binding AssaysDetermine binding to receptors
Enzyme Activity AssaysMeasure enzyme activity
CRISPR Interference (CRISPRi)Identify genes affecting drug response

This table summarizes some of the experimental techniques used in preclinical research to study the effects of this compound.

Methodological Considerations for Other Preclinical Animal Models

Preclinical animal models play a crucial role in evaluating the potential therapeutic effects of compounds like this compound before human trials. The selection and application of specific animal models require careful consideration to ensure the relevance and translatability of the research findings upenn.edumdpi.com. Various animal models have been employed to investigate the anti-cancer, anti-inflammatory, and antioxidant properties attributed to avicins, including this compound.

Studies utilizing mouse models have provided insights into the in vivo activity of avicins. For instance, the implications of in vitro findings regarding the activation of the NF-E2–related factor 2 (Nrf2) pathway by avicins were evaluated in mouse skin exposed to UV light nih.govjci.org. This model was used to assess the protective effects of avicins against UVB-induced skin damage. Methodologies in such studies involved exposing mouse skin to a stressor (UV light) and then evaluating various biological markers. These markers included epidermal hyperplasia, p53 mutation, apoptosis, generation of 8-hydroxy-2′-deoxyguanosine, and the expression of NADPH:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1) nih.govjci.org. The assessment of epidermal hyperplasia and apoptosis provides data on cellular proliferation and programmed cell death, respectively. Measuring markers like 8-hydroxy-2′-deoxyguanosine indicates oxidative DNA damage, while evaluating NQO1 and HO-1 expression reflects the activation of antioxidant defense pathways regulated by Nrf2 nih.govjci.org.

Another application of mouse models involved investigating the effects of avicins on skin carcinogenesis induced by chemical agents such as 7,12-dimethylbenz[a]anthracene (DMBA) and phorbol 12-tetradecanoate 13-acetate (TPA) pnas.org. In these models, topical applications of avicin mixtures were used, and the inhibitory effects on epidermal hyperplasia were assessed over several weeks pnas.org. Furthermore, mouse skin carcinogenesis models have been utilized to study the in vivo inhibition of vascular endothelial growth factor (VEGF) by avicins, suggesting a role in suppressing the pro-inflammatory and pro-oxidant tumor microenvironment researchgate.netnih.gov. Methodologies in these studies included analyzing levels of VEGF and CD31, an endothelial cell marker indicative of microvascular networks, in skin sections from treated mice researchgate.net.

Research findings from these preclinical animal models have demonstrated notable effects of avicins. In the UVB-induced mouse skin model, avicins were shown to inhibit epidermal hyperplasia, reduce p53 mutation, enhance apoptosis, decrease the generation of 8-hydroxy-2′-deoxyguanosine, and enhance the expression of NQO1 and HO-1 nih.govjci.org. In chemically induced skin carcinogenesis models, avicin treatment resulted in a reduction in the frequencies of H-ras mutations and aneuploidy nih.govpnas.org. Studies investigating the effect on angiogenesis markers in mouse skin treated in a DMBA model revealed a decrease in the levels of VEGF and CD31 researchgate.net.

While specific detailed data tables directly focusing on methodological considerations across other preclinical animal models beyond mice were not extensively detailed in the provided snippets, the findings from mouse models highlight the types of parameters and biological endpoints that are assessed in preclinical in vivo studies of avicins. These include markers of inflammation, oxidative stress, DNA damage, apoptosis, cellular proliferation, and angiogenesis nih.govjci.orgresearchgate.netnih.gov. The selection of a particular animal model is often guided by the specific disease or biological process being investigated, aiming to mimic relevant aspects of human conditions upenn.edu.

Table 1: Summary of Research Findings in Mouse Models Treated with Avicins

Animal Model / ConditionKey Biological Endpoints AssessedObserved Effects of AvicinsRelevant Citations
UVB-induced mouse skin damageEpidermal hyperplasia, p53 mutation, apoptosis, 8-hydroxy-2′-deoxyguanosine, NQO1 expression, HO-1 expressionInhibition of epidermal hyperplasia, reduction in p53 mutation, enhanced apoptosis, decreased 8-hydroxy-2′-deoxyguanosine, enhanced NQO1 and HO-1 expression nih.govjci.org
Chemically induced skin carcinogenesis (DMBA/TPA)Epidermal hyperplasia, H-ras mutations, aneuploidyInhibition of epidermal hyperplasia, reduction in H-ras mutations and aneuploidy pnas.orgnih.govpnas.org
Mouse skin carcinogenesis (DMBA)VEGF levels, CD31 levelsDecrease in VEGF and CD31 levels researchgate.net

These findings underscore the utility of mouse models in elucidating the in vivo activities of avicins related to their anti-inflammatory, antioxidant, and anti-tumor properties. The methodologies employed involve inducing specific conditions (e.g., UV damage, chemical carcinogenesis) and then analyzing relevant cellular and molecular markers to evaluate the compound's effects nih.govjci.orgpnas.orgresearchgate.net.

Immunomodulatory and Anti Inflammatory Properties

Anti-inflammatory Effects through NF-κB Pathway Modulation

Avicin D has been shown to exert anti-inflammatory effects, notably through the modulation of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor involved in regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines. wikipedia.orgresearchgate.netwikipedia.org

Research indicates that this compound can inhibit the activation of NF-κB. This inhibitory effect appears to be, at least in part, dependent on the Glucocorticoid Receptor (GR). wikipedia.org Studies comparing this compound with dexamethasone (B1670325), a known glucocorticoid, have demonstrated that this compound can compete with dexamethasone for binding to the GR, leading to its nuclear translocation. wikipedia.org However, unlike dexamethasone, this compound-induced nuclear translocation of GR does not result in the transcriptional activation of typical GC-dependent genes. wikipedia.org Instead, this compound induces a transrepressive effect on the pro-inflammatory transcription factor NF-κB, similar to dexamethasone. wikipedia.org This suggests that this compound may act as a selective GR modulator, capable of separating the transactivation and transrepression functions of the receptor. wikipedia.org

Experimental data supports the inhibition of NF-κB activity by this compound. For instance, in A549 cells treated with TNF (Tumor Necrosis Factor) to induce inflammation, pretreatment with this compound significantly abrogated the TNF-induced NF-κB activity, as measured by the reduction in the expression of the NF-κB regulated cytokine IL-6 (Interleukin-6). wikipedia.org These findings are consistent with earlier studies demonstrating the ability of avicins to inhibit NF-κB activation. wikipedia.orgresearchgate.netwikipedia.org

The redox-sensitive nature of NF-κB also plays a role in this compound's effects. The presence of α,β unsaturated carbonyl groups in the this compound molecule allows it to interact with and modify critical cysteine residues on proteins, including those involved in NF-κB signaling. researchgate.netwikipedia.org This redox regulation contributes to this compound's ability to suppress pro-inflammatory components. researchgate.netwikipedia.orgakrivisbio.com

Antioxidant Activities and Cellular Defense Mechanisms

This compound possesses significant antioxidant properties and influences cellular defense mechanisms, largely mediated through the activation of the NF-E2-related factor 2 (Nrf2) pathway. researchgate.netwikipedia.orgciteab.comfishersci.at Nrf2 is a redox-regulated transcription factor that controls the expression of a battery of detoxification and antioxidant proteins by binding to the antioxidant response element (ARE). researchgate.net

Treatment of cells with this compound leads to the translocation of Nrf2 into the nucleus and a time-dependent increase in ARE activity. researchgate.net This activation is sensitive to dithiothreitol (B142953) (DTT), suggesting that this compound affects critical cysteine residues, likely on Keap1 (Kelch-like ECH-associated protein 1), a repressor of Nrf2. researchgate.net By modifying Keap1, this compound stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of downstream genes.

Downstream of ARE activation, a battery of stress-induced proteins are upregulated. researchgate.net Key enzymes induced by this compound through the Nrf2-ARE pathway include NADPH:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). researchgate.netfishersci.ca The induction of HO-1 can lead to increased levels of bilirubin (B190676), which is known for its antioxidant properties, particularly in lipid compartments of the cell. researchgate.net The ability of avicins to induce higher levels of HO-1 and bilirubin compared to glutathione (B108866) (GSH) may contribute to a balance favoring anti-inflammation and immune suppression. researchgate.net

Avicins' interaction with cysteine residues and subsequent activation of Nrf2 account for their antioxidant and stress-responsive properties. researchgate.netwikipedia.org This mechanism represents a crucial aspect of how this compound contributes to cellular defense against oxidative stress and inflammation.

Interplay with Immune Microenvironment in Disease Models

The effects of this compound extend to influencing the immune microenvironment, particularly in the context of disease models, such as cancer. The tumor microenvironment is a complex milieu involving interactions between cancer cells, stromal cells (including immune cells), the extracellular matrix, and various signaling molecules like cytokines and chemokines. thegoodscentscompany.com

Avicins have been shown to suppress the pro-inflammatory and pro-oxidant stromal environment of tumors, and this effect is likely mediated, in part, by the inhibition of Stat3 (Signal transducer and activator of transcription 3) activity. wikipedia.orgwikipedia.org Stat3 is a transcription factor that plays a role in inflammation, wounding, and the expression of pro-survival proteins. wikipedia.org this compound dephosphorylates Stat3 in various human tumor cell lines, leading to a decrease in its transcriptional activity and the reduced expression of Stat3-regulated proteins such as c-myc, cyclin D1, Bcl2, survivin, and VEGF (Vascular Endothelial Growth Factor). wikipedia.org The dephosphorylation of Stat3 by this compound involves the dephosphorylation of upstream kinases like JAKs (Janus kinases) and the activation of protein phosphatase-1 (PP-1). wikipedia.orgwikipedia.org

While the primary focus of research on this compound's interaction with the immune microenvironment has been in cancer models, the mechanisms identified, such as NF-κB and Stat3 modulation and antioxidant effects, are broadly relevant to inflammatory and immune responses in other disease contexts. The ability of this compound to suppress key pro-inflammatory pathways and enhance cellular defense mechanisms suggests a potential to modulate the immune microenvironment in various pathological conditions characterized by inflammation and oxidative stress.

Further research utilizing diverse disease models is needed to fully elucidate the complex interplay between this compound and the various cellular and molecular components of the immune microenvironment beyond cancer.

Data Table: Effects of this compound on Key Inflammatory and Antioxidant Pathways

Pathway/MoleculeEffect of this compoundMechanismCellular Context / ModelSource
NF-κB ActivityInhibition of activationGR-dependent transrepression; Redox regulation of cysteine residuesA549 cells (TNF-induced) wikipedia.orgresearchgate.netwikipedia.org
IL-6 Levels (NF-κB target)DecreaseInhibition of NF-κB activityA549 cells (TNF-induced) wikipedia.org
Nrf2 TranslocationInduction (into nucleus)Modification of Keap1 cysteine residues (DTT-sensitive)Hep G2 cells researchgate.net
ARE ActivityIncreaseNrf2 binding to AREHep G2 cells researchgate.net
HO-1 Expression/ActivityIncreaseNrf2-ARE pathway activationHep G2 cells; Murine UVB skin model researchgate.netfishersci.ca
NQO1 Expression/ActivityIncreaseNrf2-ARE pathway activationHep G2 cells; Murine UVB skin model researchgate.netfishersci.ca
Bilirubin LevelsIncrease (correlates with HO-1 activity)Product of HO-1 activity, contributes to antioxidant propertiesHep G2 cells researchgate.net
Stat3 PhosphorylationDecrease (Dephosphorylation)Dephosphorylation of JAKs; Activation of PP-1Various human tumor cell lines (e.g., U266, RPMI-8226) wikipedia.orgwikipedia.org
Stat3 Transcriptional ActivityDecreaseReduced phosphorylated Stat3 in nucleusU266 cells (Constitutive and IL-6 induced) wikipedia.org
Pro-inflammatory/Pro-oxidant Stromal EnvironmentSuppressionInhibition of Stat3 activityTumor models (likely) wikipedia.orgwikipedia.org

Future Directions and Research Gaps in Avicin D Studies

Unraveling Complex Signaling Network Interactions

Understanding the intricate ways Avicin D interacts with and modulates cellular signaling networks is a critical area for future research. Current evidence suggests that this compound can influence multiple pathways, including those involved in apoptosis, cellular stress responses, growth factor signaling, inflammation, and oxidative stress response nih.govjci.org.

This compound has been shown to activate the Fas pathway by promoting the translocation of Fas to lipid rafts, where it forms the death-inducing signaling complex (DISC) with FADD and Caspase-8, leading to apoptosis plos.org. This process is dependent on lipid raft organization, and disrupting lipid rafts with cholesterol-depleting agents reduces sensitivity to this compound plos.orgresearchgate.net.

Furthermore, this compound can influence the NF-E2–related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response. Studies have shown that this compound treatment leads to the nuclear translocation of Nrf2 and activation of antioxidant response element (ARE)-mediated gene expression, likely through interaction with critical cysteine residues on the Keap1 molecule jci.orgnih.gov.

The compound also impacts the STAT3 pathway, a crucial regulator in cancer and inflammation. This compound has been shown to dephosphorylate STAT3, reducing its transcriptional activity and the expression of downstream pro-survival proteins like Bcl-2 and survivin, contributing to apoptosis researchgate.netnih.govnih.gov. This dephosphorylation is linked to the dephosphorylation of JAKs and activation of protein phosphatase-1 nih.gov.

Despite these findings, the full spectrum of signaling networks influenced by this compound and the precise molecular events within these networks are not yet completely understood nih.gov. Future studies should aim to delineate the complex crosstalk between these pathways and identify the hierarchical nature of this compound's effects on cellular signaling. For instance, how the activation of Nrf2 intersects with the modulation of STAT3 or the induction of the Fas pathway requires further investigation.

Investigation of Novel Molecular Targets

While several molecular targets of this compound have been identified, the possibility of additional, as yet undiscovered, targets remains a significant area for future exploration nih.gov. Current research indicates that this compound's effects may be mediated through its interaction with cysteine residues in proteins, leading to post-translational modifications that regulate protein function jci.orgnih.gov.

Mitochondria have been identified as important targets, with this compound inducing the permeabilization of the outer mitochondrial membrane and release of cytochrome c, triggering the mitochondrial apoptotic pathway nih.govpnas.org. This compound can also affect cellular bioenergetics, decreasing ATP levels and activating AMPK, which in turn inhibits mTOR and induces autophagy nih.govnih.gov.

Recent studies using CRISPR interference screening have suggested that lysosomal functions are important for this compound's cytotoxic effects, hinting that this compound might be a pro-drug activated within lysosomes researchgate.net. This research also implicated the endoplasmic reticulum (ER) stress sensor ATF6 and suggested that this compound disrupts ER membrane homeostasis by altering cellular lipid balance researchgate.net.

Further investigation is needed to identify all the proteins that undergo avicinylation or other modifications upon this compound treatment and to understand how these modifications impact protein function and downstream signaling. Exploring novel targets beyond those currently known could reveal additional mechanisms of action and potential therapeutic applications. The potential interaction with cysteine residues on the Keap1 molecule is one specific area requiring further study nih.govjci.org.

Development of Advanced Analogues with Improved Specificity and Efficacy

The development of advanced analogues of this compound is a crucial future direction aimed at enhancing its therapeutic profile. While this compound shows promise, developing analogues with improved specificity for cancer cells and enhanced efficacy, potentially with reduced off-target effects, is highly desirable researchgate.netnih.gov.

The structure of this compound, a triterpenoid (B12794562) saponin (B1150181) with an acacic acid core and acyclic monoterpene units pnas.org, provides a basis for structural modifications. The presence of α,β unsaturated carbonyl groups in the side chain, which can act as Michael reaction sites and interact with cysteine residues, is a key feature that could be targeted for analogue design jci.orgnih.gov.

Research into other plant-derived compounds with similar mechanisms, such as other saponins (B1172615) or triterpenoids, can offer insights for designing this compound analogues frontiersin.orgfrontiersin.orgiiarjournals.org. For example, studies on parthenolide (B1678480) and its analogues, which also target signaling pathways and induce cell death, provide a precedent for developing modified natural compounds for therapeutic use mdpi.com.

Detailed Understanding of Organelle Homeostasis Disruption Mechanisms

This compound has been shown to disrupt the homeostasis of various cellular organelles, contributing to its cytotoxic effects. A more detailed understanding of these disruption mechanisms is essential for comprehending its full impact on cellular function nih.gov.

Mitochondria are clearly impacted, with this compound inducing mitochondrial membrane permeabilization and cytochrome c release nih.govpnas.orgresearchgate.net. The compound also affects cellular energy metabolism by decreasing ATP levels and activating AMPK nih.govnih.gov.

Recent findings highlight the role of lysosomes in this compound's activity and suggest that it may disrupt lysosomal functions researchgate.net. This disruption could be linked to alterations in cellular lipid balance, potentially affecting the transport of molecules like cholesterol researchgate.net.

Furthermore, there is evidence suggesting that this compound can induce endoplasmic reticulum stress, possibly by disrupting ER membrane homeostasis through changes in sphingolipid and cholesterol balance researchgate.net.

Future research needs to delve deeper into the specific molecular events that occur within each organelle upon this compound exposure. This includes identifying the proteins and lipids that are directly affected, characterizing the sequence of events leading to organelle dysfunction, and understanding how the disruption of homeostasis in one organelle impacts the function of others. For instance, the interplay between lysosomal disruption, ER stress, and mitochondrial dysfunction in this compound-induced cell death requires comprehensive investigation.

Potential Therapeutic Repurposing in Various Pathophysiological Contexts

Given its pleiotropic effects on cellular signaling, stress responses, and organelle function, this compound holds potential for therapeutic repurposing in various pathophysiological contexts beyond its primary focus in cancer research nih.govjci.org.

Its anti-inflammatory and antioxidant properties, linked to the activation of Nrf2 and inhibition of NF-κB jci.orgnih.gov, suggest potential applications in inflammatory diseases or conditions involving oxidative stress. The ability of this compound to modulate the innate stress response could be relevant in diseases where these responses are dysfunctional jci.org.

The impact of this compound on lipid rafts and cholesterol distribution plos.orgresearchgate.netfrontiersin.orgfrontiersin.org might be relevant in diseases associated with dysregulated lipid metabolism or membrane organization.

Drug repurposing, the strategy of finding new uses for existing drugs, offers a faster and more cost-effective path to developing treatments repo4.euaboutscience.eu. While the majority of repurposing studies focus on existing approved drugs, the detailed understanding of compounds like this compound can inform such efforts repo4.eunih.gov.

Q & A

Q. What experimental models are most suitable for studying Avicin D's pro-apoptotic effects in cancer cells?

this compound's apoptotic activity is best studied in cell lines with well-characterized apoptotic pathways, such as A549 (lung adenocarcinoma) or HEK 293T (kidney epithelial) cells. Key methodologies include:

  • DNA fragmentation assays (e.g., spectrophotometric OD420 nm measurements) to quantify apoptosis .
  • Cell viability assays (e.g., MTT or trypan blue exclusion) across this compound concentration gradients (0–2.5 µM), with statistical validation via ANOVA or t-tests .
  • Lipid raft disruption using methyl-β-cyclodextrin (MCD) to assess Fas receptor clustering, a critical step in this compound-induced apoptosis .

Q. How does this compound modulate glucocorticoid receptor (GR) signaling, and what techniques validate this interaction?

this compound competes with dexamethasone (Dex) for GR binding, as shown via:

  • Competitive binding assays using radiolabeled Dex and cold this compound .
  • Immunofluorescence microscopy to track GR nuclear translocation in this compound-treated cells .
  • Gene expression profiling (qPCR or Western blot) to confirm suppression of GR-dependent metabolic genes (e.g., PEPCK, FASN) .

Advanced Research Questions

Q. How can researchers resolve contradictions between GR-dependent and GR-independent apoptotic mechanisms reported for this compound?

Discrepancies arise from cell type-specific signaling contexts. To address this:

  • Use GR knockout or knockdown models (e.g., CRISPR/Cas9-edited HEK 293T cells) to isolate GR-independent pathways .
  • Compare transcriptomic data (RNA-seq) from this compound-treated wild-type vs. GR-deficient cells to identify overlapping apoptosis regulators (e.g., Bcl-2 family proteins) .
  • Validate lipid raft involvement via cholesterol depletion experiments (MCD) and super-resolution microscopy to visualize Fas receptor clustering .

Q. What methodological strategies ensure robust analysis of this compound's concentration-dependent effects?

  • Dose-response curves : Test at least 5 concentrations (e.g., 0.5–2.5 µM) with triplicate replicates to calculate IC50 values .
  • Error bars and statistical tests : Use standard deviation (SD) for biological replicates and Student’s t-test for pairwise comparisons .
  • Synergy studies : Combine this compound with MCD or other lipid raft disruptors to assess additive vs. synergistic effects on apoptosis .

Q. How can researchers differentiate this compound's transrepressive effects on NF-κB from its metabolic regulatory roles?

  • Chromatin immunoprecipitation (ChIP) : Compare NF-κB and GR binding to promoter regions in this compound-treated vs. Dex-treated cells .
  • Metabolomic profiling : Use LC-MS to track changes in glycolysis/TCA cycle intermediates, linking GR suppression to metabolic reprogramming .
  • Mutagenesis studies : Test GR mutants lacking DNA-binding domains to isolate transrepression-specific effects .

Methodological Best Practices

Q. What controls are essential for this compound studies involving lipid raft disruption?

  • Negative controls : Untreated cells and solvent-only (e.g., DMSO) groups.
  • Positive controls : Cells treated with MCD alone to confirm lipid raft disruption .
  • Validation : Staining with cholera toxin subunit B (CTxB) to visualize raft integrity via fluorescence microscopy .

Q. How should researchers address variability in this compound's bioactivity across cell lines?

  • Standardize culture conditions : Use serum-free media during treatment to minimize growth factor interference.
  • Pre-screen cell lines : Test basal GR and Fas expression levels via flow cytometry .
  • Cross-validate findings : Replicate key experiments in ≥2 cell lines (e.g., epithelial vs. hematopoietic cancer models).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.